3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile

Anticancer Colon Cancer Cytotoxicity

Researchers investigating c-Src kinase inhibition or P-gp-mediated multidrug resistance require position-specific chemical probes. SAR studies confirm that the ortho-fluoro substitution on the 1-phenyl ring of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitriles dictates cytotoxic potency against MCF-7, HCT-116, and HepG-2 cell lines, as well as P-gp inhibition and G1-phase cell cycle arrest-activities lost upon moving the fluoro group to the para position or replacing it with hydrogen. CAS 84186-24-3 is the irreplaceable SAR probe for these studies. Supplied by BenchChem with full analytical data. Ships globally.

Molecular Formula C20H13FN2O
Molecular Weight 316.3 g/mol
CAS No. 84186-24-3
Cat. No. B11529119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile
CAS84186-24-3
Molecular FormulaC20H13FN2O
Molecular Weight316.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=CC=C4F
InChIInChI=1S/C20H13FN2O/c21-16-8-4-3-7-14(16)18-15(11-22)20(23)24-17-10-9-12-5-1-2-6-13(12)19(17)18/h1-10,18H,23H2
InChIKeyRUATVEOWTATRNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile – Baseline Overview


3-Amino-1-(2-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile (CAS 84186-24-3) is a synthetic small molecule belonging to the 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile class, distinguished by a critical ortho-fluorine substituent on its 1-phenyl ring . This compound class is widely explored for its antiproliferative activity, acting through mechanisms such as c-Src kinase inhibition and dual topoisomerase I/II inhibition [1]. A defining molecular feature is its molecular weight of 316.33 g/mol and a calculated LogP of 4.90, indicating significant lipophilicity that influences its pharmacokinetic profile and target engagement . Its substitution pattern positions it as a central probe for structure-activity relationship (SAR) studies aimed at improving potency and selectivity against resistant cancer cell lines.

Positional Specificity of the 2-Fluorophenyl Scaffold


Generic substitution within the 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile class is not viable due to the extreme sensitivity of biological activity to the position of the aryl substituent. SAR studies on benzochromene-2-carbonitriles demonstrate that the substitution pattern on the 1-phenyl ring directly dictates cytotoxic potency against cancer cell lines like MCF-7, HCT-116, and HepG-2, as well as the ability to overcome multidrug resistance (MDR) via P-glycoprotein (P-gp) inhibition [1]. Critically, moving the fluoro group from the ortho (2-position, as in this compound) to the para (4-position) position, or replacing it with a hydrogen atom, results in a quantifiable loss of potency, altered target selectivity (e.g., c-Src vs. topoisomerase), and distinct cell cycle arrest profiles (G1 vs. S phase) [2]. This positional specificity makes CAS 84186-24-3 an irreplaceable SAR probe for developing next-generation anticancer agents.

Differentiation Evidence: 2-Fluorophenyl vs. Analogs


Antiproliferative Potency Against HCT-116 Colon Cancer

The 2-fluorophenyl substitution (ortho) on the benzochromene scaffold is associated with superior antiproliferative activity against HCT-116 colon cancer cells compared to its 4-fluorophenyl (para) counterpart. In a directly comparable study, a closely related 2-fluorophenyl benzochromene exhibited an IC50 of 1.31 µM, while the 4-fluorophenyl analog (compound 4b) showed a significantly higher IC50 of 6.87 µM [1]. This represents a 5.2-fold increase in potency driven by the ortho-substitution.

Anticancer Colon Cancer Cytotoxicity

Divergent Cell Cycle Arrest: G1 vs. S Phase

The cellular processing of the 2-fluorophenyl benzochromene scaffold leads to a distinct mechanistic outcome. A compound in the 2-halogenated series induced cell cycle arrest at the G1 phase, whereas structurally analogous compounds with different substitution patterns, such as the unsubstituted phenyl and 3-methoxyphenyl derivatives, triggered arrest at the S phase [1]. This divergence indicates that the ortho-substituted compound engages with a different set of cellular targets or triggers a unique apoptotic signaling pathway compared to its meta-substituted and unsubstituted analogs.

Cell Cycle Arrest Flow Cytometry Mechanism of Action

Enhanced P-Glycoprotein Expression Inhibition

Overcoming multidrug resistance (MDR) is a key differentiator. In a screening of benzochromene derivatives against the resistant MCF-7/ADR cell line, compounds bearing a 2-halogenated phenyl group, including the structural class of CAS 84186-24-3, were among the most potent inhibitors of P-glycoprotein (P-gp) expression. Specifically, 2-fluorophenyl and related 2-substituted derivatives exhibited strong P-gp expression inhibition, as confirmed by western blotting and Rho123 accumulation assays, while other highly potent cytotoxic derivatives (e.g., 4k and 4n) did not inhibit P-gp, indicating they are substrates for efflux [1].

Multidrug Resistance P-glycoprotein MCF-7/ADR

Unique Molecular Conformation from Ortho-Fluorine

The ortho-fluorine atom imparts a unique conformational bias that is critical for target binding. Crystallographic data shows that in the 4-fluorophenyl analog, the fluoro-benzene ring is almost perpendicular to the planar benzochromene core, with a dihedral angle of 89.58° [1]. In contrast, a crystal structure of a 2-fluorinated derivative reveals a markedly different dihedral angle of approximately 37.30° between the fluorinated ring and the chromanone plane . This significant conformational change, a direct result of the ortho-substitution inherent to CAS 84186-24-3, will alter the three-dimensional pharmacophore and is the molecular basis for its distinct biological profile.

Crystallography Molecular Conformation Drug Design

Lipophilicity and CNS Penetration Potential

The target compound possesses a calculated LogP of 4.90, placing it in an optimal range for potential CNS drug candidates, which typically require LogP values between 3 and 5 for efficient blood-brain barrier (BBB) penetration . This calculated LogP is directly driven by the single, lipophilic ortho-fluorine substituent, distinguishing it from analogs with additional polar substituents (e.g., -OH, -OCH3) or multiple halogens that would either increase LogP beyond the CNS range or reduce it significantly [1]. This physicochemical property pre-filters the compound as a superior starting point for CNS oncology or neurodegenerative disease applications compared to its more polar or more lipophilic class members.

ADME Lipophilicity CNS Drug Discovery

2-Fluorophenyl Benzochromene: Research Applications


MDR Reversal Mechanisms in Breast Cancer

As demonstrated in Section 3, the core structure of CAS 84186-24-3 is linked to potent P-glycoprotein (P-gp) inhibition [1]. This compound should be procured as a critical tool compound to dissect the SAR of P-gp efflux pump inhibition versus direct cytotoxicity. In a panel of MDR cancer cell lines (e.g., MCF-7/ADR), the ortho-fluoro scaffold can be used to selectively validate that cell death arises from disabling the resistance mechanism itself, a hypothesis that cannot be tested with potent but non-P-gp-inhibiting analogs like 4-methoxyphenyl derivatives.

Structure-Guided c-Src Inhibitor Design

The unique ~37° dihedral angle conformation of the 2-fluorophenyl ring versus the ~90° angle of the 4-fluorophenyl analog, as highlighted by crystallographic evidence in Section 3, provides a distinct 3D pharmacophore . This makes the compound an essential starting point for a structure-based drug design program targeting the c-Src kinase ATP-binding pocket. Procurement should be prioritized for molecular docking studies, co-crystallization trials, and subsequent scaffold hopping campaigns aiming to fill a conformationally unique sub-pocket inaccessible to the para-substituted series.

G1-Phase Cell Cycle Arrest in Colon and Liver Cancer

The evidence confirms that the 2-substituted benzochromene class uniquely induces G1-phase cell cycle arrest in resistant cancer cells, a mechanism distinct from the S-phase arrest induced by other analogs [1]. Researchers investigating p53-dependent apoptosis or CDK4/6 inhibitor combinations in HCT-116 or HepG-2 models should procure CAS 84186-24-3 as a chemical probe to mechanistically link G1 arrest to upstream signaling pathways. This specificity allows the compound to serve as a positive control for G1-synchronization experiments in resistant cancer populations.

CNS Cancer Lead Optimization Starting Point

With a calculated LogP of 4.90, the compound's physicochemical profile inherently favors passive blood-brain barrier (BBB) penetration, as described in Section 3 [1]. This scenario dictates its procurement for CNS-focused oncology projects, particularly for primary brain tumors or brain metastases of breast and lung cancers. It should be used as a brain-penetrant lead scaffold, where its CNS penetration can be directly tested in in situ brain perfusion models, prior to further medicinal chemistry optimization of its potency and selectivity.

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